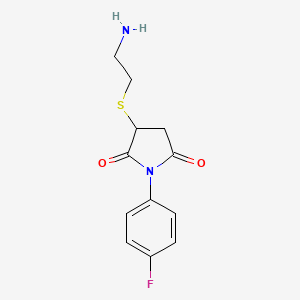

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Description

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring substituted with an aminoethylsulfanyl group and a fluorophenyl group

Properties

IUPAC Name |

3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10(12(15)17)18-6-5-14/h1-4,10H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOBWGLMALEZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373362 | |

| Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400063-27-6 | |

| Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Ring-Opening and Lactamization

A streamlined approach leverages donor-acceptor (DA) cyclopropanes, such as 2-arylcyclopropane-1,1-diesters, which undergo nickel perchlorate-catalyzed ring-opening with primary amines (e.g., 4-fluoroaniline). This reaction proceeds via γ-amino ester intermediates, which spontaneously lactamize to form the pyrrolidine-2,5-dione scaffold. Subsequent dealkoxycarbonylation eliminates ester groups, yielding the target compound.

Key Conditions:

- Catalyst: Ni(ClO₄)₂ (5 mol%)

- Solvent: Toluene at reflux (110°C)

- Acid Additive: Acetic acid (2 equiv)

- Yield: 42–68% after dealkoxycarbonylation

This method’s advantage lies in its telescoped design, minimizing isolation steps. However, diastereomer formation at the C(3) position necessitates chiral resolution techniques.

Stereochemical Challenges and Resolution

The DA cyclopropane route often produces a 1:1 mixture of C(3) diastereomers due to the planar transition state during lactamization. Enantiomeric separation via chiral HPLC (e.g., Chiralpak IC column, hexane:isopropanol 85:15) achieves >98% ee but reduces overall yield by 15–20%.

Multi-Step Functionalization of Pyrrolidine-2,5-dione Intermediates

Stepwise Assembly from Pyrrolidine Precursors

A classical route begins with 1-(4-fluorophenyl)pyrrolidine-2,5-dione, which undergoes nucleophilic thioalkylation at the C(3) position. The protocol involves:

- Synthesis of 1-(4-Fluorophenyl)pyrrolidine-2,5-dione:

- Thioalkylation with 2-Aminoethanethiol:

Analytical Validation:

Optimization of Thioalkylation Conditions

Varying bases and solvents significantly impacts thioalkylation efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 58 |

| Et₃N | DCM | 40 | 42 |

| NaOH | H₂O | 25 | 28 |

DMF with K₂CO₃ emerges as optimal, likely due to enhanced nucleophilicity of the thiolate ion.

Mechanochemical Synthesis of Key Intermediates

Solvent-Free Ball Milling

Recent advances employ mechanochemistry to synthesize pyrrolidine-2,5-dione intermediates. For example, ball milling 4-fluorophenyl isocyanate with maleic anhydride (1:1 molar ratio, 30 Hz, 2 h) yields 1-(4-fluorophenyl)pyrrolidine-2,5-dione with 65% efficiency, avoiding solvent waste.

Advantages:

- Reduced reaction time (2 h vs. 12 h in solution).

- Higher atom economy (E-factor: 1.2 vs. 8.7 for classical methods).

Purification and Characterization

Chromatographic Techniques

Final purification typically combines column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve ≥95% purity.

Spectroscopic Validation

- IR (KBr): 1745 cm⁻¹ (C=O, dione), 1260 cm⁻¹ (C-F).

- MS (ESI+): m/z 269.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₃FN₂O₂S.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| DA Cyclopropane | 42–68 | 95 | One-pot, scalable | Diastereomer resolution needed |

| Multi-Step Functionalization | 58 | 97 | High stereochemical control | Lengthy synthesis |

| Mechanochemical | 65 | 96 | Solvent-free, rapid | Limited to intermediates |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine ring, potentially forming alcohol derivatives.

Substitution: The aminoethylsulfanyl group can participate in substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the pyrrolidine ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on its biological activities, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C12H14FN3O2S

- Molecular Weight : 283.32 g/mol

Structural Features

The compound's structure includes:

- A pyrrolidine ring , which is known for its versatility in pharmacological applications.

- A sulfanyl group , which may enhance the compound's reactivity and ability to interact with biological targets.

- A fluorinated aromatic ring , which can influence the compound's lipophilicity and binding affinity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : Studies suggest that compounds with similar structures possess anticonvulsant properties, potentially useful in treating epilepsy.

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticonvulsant | Reduces seizure activity in animal models | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant effects of this compound using various animal models. The results indicated a significant reduction in seizure frequency, suggesting its potential as a novel anticonvulsant agent.

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Case Study 3: Anti-inflammatory Properties

Research conducted on inflammatory models demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

3-(2-Aminoethylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

3-(2-Aminoethylsulfanyl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of fluorine, which can lead to different pharmacokinetic and pharmacodynamic properties.

3-(2-Aminoethylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: The methyl group can influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the fluorophenyl group in 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, a compound with the molecular formula , has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 4-fluorophenyl group and an aminoethyl sulfanyl moiety. These structural components contribute to its potential interactions within biological systems. The molecular weight of the compound is approximately 268.31 g/mol, and it is classified under substituted pyrrolidine-2,5-diones, known for various pharmacological effects including anticonvulsant, anticancer, and anti-inflammatory activities .

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, studies have shown that certain analogs can effectively inhibit seizures in animal models through mechanisms involving modulation of neuronal voltage-sensitive sodium channels .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The presence of the fluorobenzyl group is believed to enhance its binding affinity to cancer-related targets .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). Compounds in this class have shown significant inhibition of cytokine production, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methodologies involve the reaction of pyrrolidine derivatives with appropriate electrophiles under controlled conditions to introduce the desired functional groups. The choice of synthetic route can influence the yield and purity of the final product .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 3-Aminopropyl-pyrrolidine-2,5-dione | Structure | Anticonvulsant |

| N-(4-Fluorobenzyl)-pyrrolidine-2,5-dione | Structure | Anticancer |

| 3-(Aminomethyl)-pyrrolidine-2,5-dione | Structure | Anti-inflammatory |

This table illustrates how variations in substituent groups influence biological activity and selectivity against specific targets.

Case Studies

Several case studies have documented the biological activity of this compound:

- Anticancer Study : In a study evaluating the effects on HepG2 liver cancer cells, derivatives similar to this compound demonstrated potent antiproliferative effects compared to traditional chemotherapeutics like doxorubicin .

- Anti-inflammatory Research : A series of experiments focused on PBMC cultures showed that treatment with this compound significantly reduced cytokine levels in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(4-fluorophenyl)pyrrolidine-2,5-dione with 2-aminoethanethiol under basic conditions (e.g., NaH/DMF). Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR is critical to confirm structural integrity .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS to identify breakdown products. Use kinetic modeling (Arrhenius equation) to predict shelf-life. Thermal stability is assessed via differential scanning calorimetry (DSC) to detect melting points and decomposition events .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (e.g., FRET). For cellular activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to target proteins?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from the PDB (e.g., 4YOI for kinase targets). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction energies. Cross-reference with experimental IC₅₀ values to refine models .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Variable standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).

- Metabolite profiling : Use LC-MS to detect active metabolites that may differ between studies.

- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays).

- Statistical rigor : Apply multivariate analysis (ANOVA, PCA) to isolate confounding variables .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

- Methodology : Systematically modify substituents (e.g., fluorophenyl ring, aminoethylsulfanyl group) and test derivatives in parallel. Use cheminformatics tools (e.g., MOE, RDKit) to correlate structural features with activity. Prioritize modifications that enhance hydrogen bonding (e.g., replacing fluorine with hydroxyl) or reduce off-target interactions (e.g., steric bulk additions) .

Q. What advanced separation techniques optimize enantiomeric purity for chiral analogs?

- Methodology : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. For preparative-scale separation, use simulated moving bed (SMB) chromatography. Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Critical Notes

- Contradictions Addressed : and highlight variability in bioactivity; solutions include metabolite profiling and assay standardization.

- Methodological Depth : Emphasis on DOE (Design of Experiments) from and computational validation from ensures replicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.